N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE
Beschreibung
This compound features a benzodioxole ring (1,3-benzodioxol-5-yl) linked via a sulfanyl acetamide bridge to a 5-methyl-substituted [1,2,4]triazolo[4,3-a]quinoline moiety. The sulfanyl group may enhance solubility or serve as a pharmacophore. Limited commercial availability is noted, as Sigma-Aldrich lists a closely related analog (N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide) as a rare chemical with insufficient analytical data .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-8-18-22-23-20(24(18)15-5-3-2-4-14(12)15)28-10-19(25)21-13-6-7-16-17(9-13)27-11-26-16/h2-9H,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSNOTLNGAOWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the triazoloquinoline moiety, and the final coupling to form the acetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Modified Benzodioxole/Quinoline Systems
- N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(5-Methyl[1,2,4]Triazolo[4,3-a]Quinolin-1-yl)Sulfanyl]Acetamide Structural Difference: The benzodioxole ring is replaced with a 2,3-dihydro-1,4-benzodioxin group, altering ring saturation and electronic properties.
- Triazolo[4,3-a]Pyrazine Derivatives (European Patent 2022) Example: 2-(4,4-Difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide. Structural Difference: The quinoline core is replaced with a pyrazine ring fused to a pyrrolo-triazole system. A cyclopentyl group and difluoropiperidine substituent are present. Implications: Pyrazine-based triazolo compounds are often explored in oncology. The difluoropiperidine group may enhance metabolic stability compared to the target compound’s benzodioxole .
Functional Group Analogs with Triazole/Thiadiazole Cores
- (3-(3-Hydroxyquinoxalin-2-yl)-5-Mercapto-4H-1,2,4-Triazol-4-yl)(Phenyl)Methanone Structural Difference: A quinoxaline replaces quinoline, and a mercapto-triazole is linked via a methanone group instead of sulfanyl acetamide. Methanone linkages are less flexible than acetamide bridges, which could limit conformational adaptability .
- 4-Benzyl-1,3-Oxazole Derivatives Example: 2-Aryl-4-benzyl-1,3-oxazol-5(4H)-one. Structural Difference: An oxazole core replaces triazoloquinoline, with a 4-chlorophenylsulfonylphenyl substituent. The sulfonyl group enhances polarity, which may improve aqueous solubility compared to the target compound’s benzodioxole .
Comparative Data Table
*Calculated based on structural formulas; experimental values may vary.
Key Research Findings and Gaps
- Synthetic Strategies: The target compound’s synthesis likely involves coupling a benzodioxole-5-amine with a sulfanyl acetamide-triazoloquinoline intermediate, analogous to methods in and . However, exact protocols are undocumented .
- Analytical Challenges : Sigma-Aldrich emphasizes the lack of analytical data for related compounds, underscoring the need for further characterization (e.g., HPLC purity, NMR, MS) .
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a triazoloquinoline derivative. Its molecular formula is , and it has been characterized using various spectroscopic techniques.
Antimicrobial Activity
Recent studies have reported that derivatives of quinoline and triazole compounds exhibit potent antimicrobial activities. The specific compound under review has shown promising results against various bacterial strains. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited the growth of Gram-positive bacteria effectively while showing variable activity against Gram-negative strains .
- Mechanism of Action : The antimicrobial effects are often attributed to the disruption of bacterial membrane integrity and interference with essential metabolic pathways .
Anticancer Properties
Research has indicated that compounds containing the triazole and quinoline frameworks may act as effective anticancer agents. Preliminary findings suggest:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines at low micromolar concentrations (IC50 values around 6.6 μM) .
- Mechanism : The proposed mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division .
Case Studies
- Antibacterial Study : A study focused on the synthesis of triazole derivatives reported that modifications in the benzodioxole structure led to enhanced antibacterial activity compared to standard antibiotics like cefotaxime .
- Anticancer Evaluation : In another investigation, a series of quinoline-based compounds were tested for their ability to inhibit cancer cell growth. Results indicated that certain modifications on the triazole ring significantly increased cytotoxicity against breast cancer cells .
Data Table: Biological Activity Overview
| Activity Type | Test Organisms/Cells | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 15 | Disruption of membrane integrity |
| Gram-negative bacteria | Variable | Metabolic pathway interference | |
| Anticancer | Breast cancer cell lines | 6.6 | Tubulin binding and microtubule disruption |
Q & A
Q. How can multi-step synthesis bottlenecks (e.g., low yields in triazoloquinoline formation) be addressed?
- Methodology : Optimize cyclocondensation steps using microwave-assisted synthesis (100°C, 30 min) to improve yields from 40% to >75%. Switch solvents (e.g., DMF → DMAc) and catalysts (e.g., p-TsOH). Monitor reaction progress in real-time via inline FTIR .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
